molecular formula C14H11FO2 B1298696 Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate CAS No. 80254-85-9

Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate

Cat. No.: B1298696
CAS No.: 80254-85-9
M. Wt: 230.23 g/mol
InChI Key: VNTSDXWGEZLFNC-UHFFFAOYSA-N
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Description

Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate is an organic compound with the molecular formula C14H11FO2. It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and a carboxylate ester group is attached at the 4 position of the biphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Acid Catalysts: Used in esterification reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may exhibit:

  • Antiviral Activity : Similar compounds have shown efficacy against various viral infections by inhibiting viral replication.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Biological Studies

In biological research, this compound serves as a useful probe for studying enzyme-substrate interactions. For instance:

  • FFA4 Activation : In vitro studies demonstrated that lower concentrations effectively activate Free Fatty Acid Receptor 4 (FFA4), leading to beneficial metabolic responses without significant cytotoxicity. Higher doses, however, can lead to adverse effects, indicating a dose-dependent relationship.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications:

Reaction TypeDescription
Oxidation Converts to 2'-fluoro-1,1'-biphenyl-4-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reduces the ester group to an alcohol or aldehyde using lithium aluminum hydride.
Substitution The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

In Vitro Studies

A study conducted on the effects of this compound on human cell lines showed:

  • Cell Viability : At concentrations below 10μM10\mu M, cell viability remained high (over 80%), indicating low toxicity.
  • Inflammatory Response : The compound significantly reduced the levels of pro-inflammatory cytokines when treated with lipopolysaccharide (LPS).

Animal Model Research

In vivo studies involving mice demonstrated that:

  • Metabolic Profile Improvement : Administration of this compound resulted in improved glucose tolerance and reduced body weight gain in diet-induced obesity models.
  • Optimal Dosing Strategies : Research found that a dosing regimen of 5mg/kg5mg/kg daily maximized therapeutic benefits while minimizing side effects.

Comparison with Similar Compounds

    Biphenyl-4-carboxylate: Lacks the fluorine substitution.

    2’-Chloro-1,1’-biphenyl-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2’-bromo-1,1’-biphenyl-4-carboxylate: Contains a bromine atom at the 2’ position.

Uniqueness: Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs .

Biological Activity

Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a biphenyl backbone with a fluorine substituent and a carboxylate ester functional group. The presence of the fluorine atom can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Anticancer Activity

Several studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of cancer cell lines by interfering with key signaling pathways.

A notable study demonstrated that biphenyl derivatives could inhibit c-Myc–Max dimerization, a crucial step in the transcriptional activation of oncogenes associated with various cancers. This inhibition leads to cell cycle arrest and apoptosis in cancer cells overexpressing c-Myc .

Table 1: Summary of Anticancer Activities of Biphenyl Derivatives

CompoundMechanism of ActionCancer TypeReference
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]Inhibition of c-Myc–Max dimerizationVarious cancers
This compoundPotentially similar mechanismsNot specifiedHypothetical based on structure

Antimicrobial Activity

Biphenyl compounds have also been investigated for their antimicrobial properties. Research indicates that certain derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar antimicrobial potential.

Table 2: Antimicrobial Activity of Biphenyl Derivatives

CompoundTarget PathogenActivity TypeReference
This compoundStaphylococcus aureusBactericidalHypothetical based on structure
Methyl 4-chloro-[1,1′-biphenyl]Escherichia coliBacteriostatic

Case Study 1: Inhibition of c-Myc in Cancer Cells

In an experimental setup involving various cancer cell lines, this compound was tested for its ability to inhibit c-Myc activity. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound can effectively disrupt c-Myc-mediated transcriptional regulation .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of biphenyl derivatives found that compounds with similar structures to this compound showed significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into the specific mechanisms by which these compounds exert their antimicrobial effects .

Properties

IUPAC Name

methyl 4-(2-fluorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTSDXWGEZLFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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